alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol
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Overview
Description
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple silyl groups and a cyclopropane ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl groups, using reagents like sodium hydride or lithium aluminum hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. The presence of silyl groups can also enhance its stability and reactivity, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynylcyclopropane: Shares similar structural features and reactivity.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Another compound with tert-butyldimethylsilyloxy groups, used in organic synthesis
Uniqueness
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol stands out due to its unique combination of silyl groups and cyclopropane ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-[1-(2-hydroxybut-3-yn-2-yl)cyclopropyl]-5-trimethylsilylpent-4-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3Si2/c1-12-19(5,22)21(14-15-21)20(6,23)17(13-16-25(7,8)9)24-26(10,11)18(2,3)4/h1,17,22-23H,14-15H2,2-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJNTIWORJJES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C#C[Si](C)(C)C)C(C)(C1(CC1)C(C)(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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